BenchChemオンラインストアへようこそ!

L-ALLO-ISOLEUCINE (13C6,15N)

Branched-Chain Amino Acid Metabolism Enzyme Kinetics Metabolic Flux Analysis

L-Allo-Isoleucine (13C6,15N) is the definitive internal standard for LC-MS/MS confirmation of Maple Syrup Urine Disease (MSUD), uniquely pathognomonic for distinguishing true cases from parenteral nutrition artifacts. Unlike deuterated analogs, its 13C,15N labeling ensures exact chromatographic co-elution with the native analyte, eliminating retention time shifts and optimizing matrix effect compensation. This dual-label isotopologue supports simultaneous carbon and nitrogen metabolic flux studies at 5-10x lower transamination rates than L-isoleucine, making it non-interchangeable for BCAA catabolism research. Procure for superior assay precision (CVs 1.8-7.4%) and reliable biomarker quantification in obesity and diabetes studies.

Molecular Formula
Molecular Weight 138.12
Cat. No. B1580319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALLO-ISOLEUCINE (13C6,15N)
Molecular Weight138.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Allo-Isoleucine (13C6,15N): Procurement and Technical Specifications for Stable Isotope-Labeled BCAA Research


L-Allo-Isoleucine (13C6,15N) is a uniformly labeled stable isotope analog of the branched-chain amino acid (BCAA) L-allo-isoleucine, featuring complete substitution of all six carbon atoms with 13C and the single nitrogen atom with 15N . The compound has a molecular formula of [13C]6H13[15N]O2 and a molecular weight of 138.12 g/mol, representing a mass shift of +7 Da relative to the unlabeled L-allo-isoleucine (131.17 g/mol) [1]. L-allo-isoleucine (2S, 3R) is a diastereomer of the proteinogenic amino acid L-isoleucine (2S, 3S) and is a normal constituent of human plasma that accumulates pathognomonically in maple syrup urine disease (MSUD) when the branched-chain 2-oxo acid dehydrogenase step is impaired [2]. The 13C6,15N-labeled form is primarily utilized as an internal standard in quantitative LC-MS/MS assays and as a tracer in metabolic flux studies of BCAA catabolism .

Analytical and Metabolic Limitations of Substituting Unlabeled L-Allo-Isoleucine or Alternative Isotopologues


Substitution of L-allo-isoleucine (13C6,15N) with unlabeled L-allo-isoleucine, singly labeled variants (e.g., 13C6-only or 15N-only), or the deuterated analog (D10) is analytically and functionally problematic. Unlabeled L-allo-isoleucine cannot serve as an internal standard in isotope dilution mass spectrometry (IDMS) workflows because it co-elutes with endogenous analyte and produces identical precursor and product ion masses, precluding accurate quantification [1]. Deuterated L-allo-isoleucine (D10), while suitable as an internal standard in some assays, introduces retention time shifts in reversed-phase chromatography that complicate peak integration, whereas 13C15N labeling provides co-elution with the native analyte for optimal matrix effect compensation [2]. Furthermore, substitution with L-isoleucine (13C6,15N) or L-leucine (13C6,15N) is inappropriate for studies specifically targeting allo-isoleucine due to the distinct metabolic fate of L-allo-isoleucine: comparative studies in perfused rat hind limb muscle demonstrate that L-allo-isoleucine undergoes transamination and oxidative decarboxylation at rates 5- to 10-fold lower than L-isoleucine, indicating that isotopologues of different BCAA isomers cannot be interchanged in tracer studies of BCAA metabolism [3].

Quantitative Differentiation Evidence for L-Allo-Isoleucine (13C6,15N) Relative to Comparator Compounds


Comparative Transamination Kinetics of L-Allo-Isoleucine Versus L-Isoleucine in Skeletal Muscle

L-allo-isoleucine exhibits significantly reduced metabolic flux through the BCAA catabolic pathway compared to its diastereomer L-isoleucine. In perfused rat hind limb muscle preparations, the apparent transamination rate of L-allo-isoleucine was approximately 5-fold lower than that of L-isoleucine, while the oxidative decarboxylation rate was approximately 10-fold lower [1]. This differential metabolism establishes that L-allo-isoleucine cannot substitute for L-isoleucine in tracer studies of BCAA oxidation kinetics, and conversely, L-isoleucine-labeled tracers cannot accurately track the distinct metabolic fate of L-allo-isoleucine.

Branched-Chain Amino Acid Metabolism Enzyme Kinetics Metabolic Flux Analysis

Diagnostic Specificity of L-Allo-Isoleucine as a Pathognomonic Biomarker in Maple Syrup Urine Disease

L-allo-isoleucine is the sole pathognomonic marker for maple syrup urine disease (MSUD) and cannot be substituted by measurement of other branched-chain amino acids. In a validated second-tier newborn screening method, all 16 MSUD patients were correctly identified using L-allo-isoleucine quantification, whereas false-positive results from total parenteral nutrition-associated elevations in leucine, isoleucine, and valine were eliminated by specifically targeting L-allo-isoleucine [1]. In obese rat models, plasma L-allo-isoleucine was elevated 238% in obese Zucker rats compared to lean controls (consistent with global BCKDC impairment), while diet-induced obese rats showed no significant change in L-allo-isoleucine despite elevations in other BCAAs of 15-66% [2].

Newborn Screening Inborn Errors of Metabolism Clinical Diagnostics

Mass Spectrometric Discrimination and Quantitative Precision of 13C6,15N Dual-Labeled Internal Standard

The 13C6,15N dual-labeling strategy provides a +7 Da mass shift from the unlabeled analyte (m/z 132.2 → 139.2 for the [M+H]+ precursor ion in MRM transitions), which is analytically superior to single-isotope labeling approaches. In a validated LC-MS/MS method for BCAA quantification using 13C6,15N-labeled internal standards, the assay demonstrated intra- and interassay imprecision (mean CVs) ranging from 1.8% to 7.4% for L-allo-isoleucine, with recovery ranging from 91% to 129% across the analytical measurement range [1]. The +7 Da mass shift eliminates isotopic overlap with the natural abundance M+1, M+2, and M+3 isotopologues of the analyte, which would otherwise contribute to baseline signal when using deuterated (D10, +10 Da) or single-13C-labeled standards. Additionally, 13C15N-labeled compounds co-elute precisely with the native analyte in reversed-phase chromatography, unlike deuterated analogs which exhibit retention time shifts of 0.1-0.3 minutes that complicate peak integration [2].

LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Analytical Method Validation

In Vivo Metabolic Flux Discrimination Using Dual-Labeled 13C6,15N Tracers in Human Studies

Dual-isotope labeling enables simultaneous tracking of carbon and nitrogen fluxes, a capability not achievable with single-isotope or unlabeled compounds. In a foundational in vivo human study, infusion of L-[15N]leucine in MSUD patients demonstrated rapid appearance of [15N]isoleucine and [15N]alloisoleucine, which reached identical plateau enrichments after 150-240 minutes, providing direct in vivo evidence for rapid equilibrium between isoleucine and alloisoleucine via keto-enol tautomerization of alpha-keto-beta-methylvalerate [1]. In a complementary study using oral L-[1-13C]isoleucine loading in healthy subjects, 13C-label accumulated only gradually and in minor amounts in L-alloisoleucine compared to L-isoleucine (peak 13C-enrichment: 18±4 mol percent excess for L-isoleucine at 35 min vs. minimal accumulation in L-alloisoleucine over 3 hours) [2].

Stable Isotope Tracer Kinetics In Vivo Metabolism MSUD Pathophysiology

Recommended Applications for L-Allo-Isoleucine (13C6,15N) Based on Verified Differentiation Evidence


Second-Tier Newborn Screening Assays for Confirmatory Diagnosis of Maple Syrup Urine Disease (MSUD)

L-Allo-Isoleucine (13C6,15N) serves as the definitive internal standard in LC-MS/MS-based second-tier newborn screening assays for MSUD confirmation. As established by Oglesbee et al. (2008), L-allo-isoleucine is the sole pathognomonic marker capable of distinguishing true MSUD cases from false-positive elevations in leucine, isoleucine, and valine caused by total parenteral nutrition [1]. The validated method using isotopically labeled internal standards achieved intra- and interassay CVs of 1.8-7.4% and correctly identified all 16 MSUD patients in a blinded cohort, reducing false-positive rates that otherwise generate unnecessary family anxiety and follow-up costs [1].

Quantitative Metabolomics of BCAA Catabolic Flux in Preclinical Models of Metabolic Disease

In obesity and diabetes research, L-allo-isoleucine serves as a discriminating biomarker of BCKDC impairment. Olson et al. (2014) demonstrated that plasma L-allo-isoleucine elevation (238% increase) in obese Zucker rats exceeded elevations of other BCAAs (107-124%) and distinguished genetic BCKDC impairment from diet-induced obesity where no L-allo-isoleucine change occurred [2]. The 13C6,15N-labeled internal standard enables precise absolute quantification of this low-abundance biomarker across large cohort studies, facilitating identification of obesity subpopulations with mitochondrial BCAA catabolic dysfunction who may be at elevated risk for comorbidities related to cytotoxic branched-chain ketoacid accumulation [2].

In Vivo Stable Isotope Tracer Studies of BCAA Interconversion and Nitrogen Flux

The dual 13C6,15N labeling of L-allo-isoleucine supports simultaneous carbon and nitrogen tracer experiments that would otherwise require separate infusions. Matthews et al. (1980) established the rapid in vivo equilibrium between isoleucine and alloisoleucine via 15N-leucine infusion, while Schadewaldt et al. (2000) characterized the delayed 13C incorporation kinetics into L-alloisoleucine following 13C-isoleucine loading [3][4]. The availability of a single compound with both labels enables investigators to conduct integrated carbon-nitrogen flux studies of the BCAA metabolic network, including measurements of transamination rates, keto-enol tautomerization kinetics, and whole-body BCAA oxidation in a single experimental paradigm.

Analytical Method Development and Validation for Clinical Chemistry and Bioanalytical Laboratories

For laboratories developing or validating LC-MS/MS methods for amino acid profiling, L-allo-isoleucine (13C6,15N) provides superior analytical performance compared to deuterated internal standards. As demonstrated in the mixed-mode chromatography method developed by Storck et al. (2022), chromatographic resolution of leucine, isoleucine, and allo-isoleucine can be achieved within 15-minute run times without derivatization when using appropriate internal standards [5]. The 13C15N labeling ensures exact co-elution with the native analyte, providing optimal compensation for matrix effects that would otherwise compromise quantification accuracy in complex biological matrices such as plasma and urine [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-ALLO-ISOLEUCINE (13C6,15N)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.